molecular formula C9H10BrNO2 B12963247 Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate

Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate

Cat. No.: B12963247
M. Wt: 244.08 g/mol
InChI Key: LWDJQVNENODCCG-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with a methyl ester group attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with arylboronic acids to form the desired pyridine derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets. The compound may interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate can be compared with other pyridine derivatives, such as:

  • Methyl 2-(5-bromo-2-methylpyridin-3-yl)acetate
  • Methyl 2-(6-chloro-5-methylpyridin-3-yl)acetate
  • Methyl 2-(6-bromo-3-methylpyridin-2-yl)acetate

Uniqueness

The presence of the bromine atom at the 6th position and the methyl group at the 5th position of the pyridine ring makes this compound unique. These structural features contribute to its specific reactivity and binding properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(6-bromo-5-methylpyridin-3-yl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-6-3-7(4-8(12)13-2)5-11-9(6)10/h3,5H,4H2,1-2H3

InChI Key

LWDJQVNENODCCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)CC(=O)OC

Origin of Product

United States

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